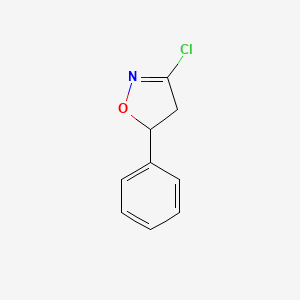
Isoxazole, 3-chloro-4,5-dihydro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-phenyl-4,5-dihydroisoxazole is a five-membered heterocyclic compound containing a nitrogen-oxygen (N-O) bond. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-phenyl-4,5-dihydroisoxazole can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3 or CuCl . Another method includes the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .
Industrial Production Methods
Industrial production methods for 3-chloro-5-phenyl-4,5-dihydroisoxazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in modulating biological pathways and processes.
Industry: It is used in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-chloro-5-phenyl-4,5-dihydroisoxazole involves its interaction with various molecular targets and pathways. It has been shown to inhibit the nuclear translocation of NF-κB and the MAPK pathway, leading to reduced inflammation . The compound also diminishes the levels of COX-2, subsequently inhibiting PGE2 production .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
- 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate
Uniqueness
Compared to similar compounds, 3-chloro-5-phenyl-4,5-dihydroisoxazole stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties . Its ability to modulate inflammatory pathways makes it a valuable candidate for further research and development .
Properties
CAS No. |
62056-52-4 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H8ClNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
RQKHDLVXQFONPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


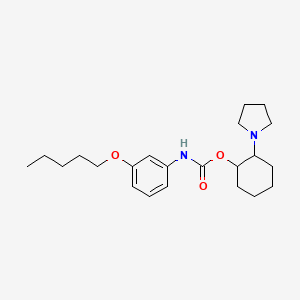
![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)
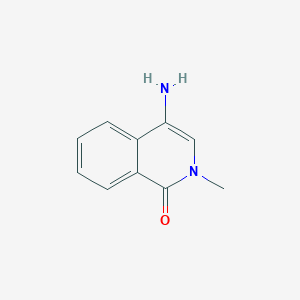

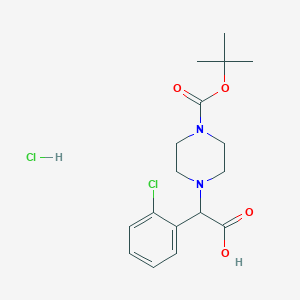
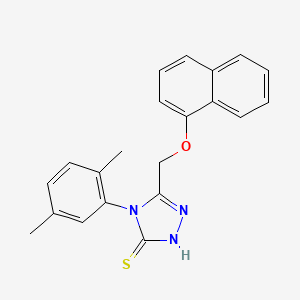

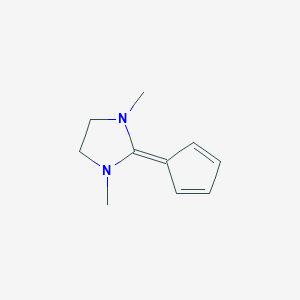
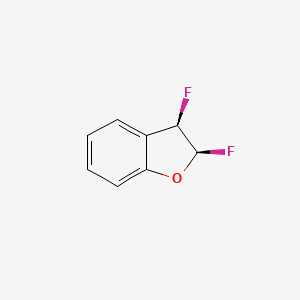

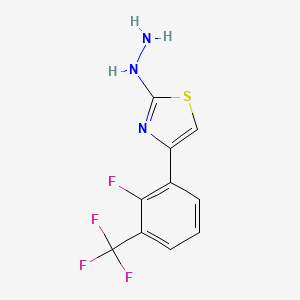

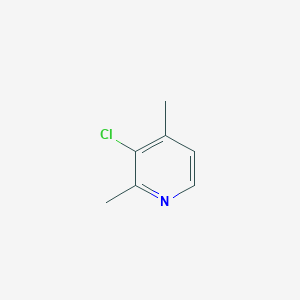
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
